Cas no 313-05-3 (Androst-5-en-3-ol,17-[[3-(dimethylamino)propyl]methylamino]-, (3b,17b)-)
313-05-3 structure
Product Name:Androst-5-en-3-ol,17-[[3-(dimethylamino)propyl]methylamino]-, (3b,17b)-
Numero CAS:313-05-3
MF:C25H44N2O
MW:388.629667282104
CID:313458
PubChem ID:10023199
Update Time:2025-04-19
Androst-5-en-3-ol,17-[[3-(dimethylamino)propyl]methylamino]-, (3b,17b)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Androst-5-en-3-ol,17-[[3-(dimethylamino)propyl]methylamino]-, (3b,17b)-
- Azacosterol
- Diazasterol
- Ornitrol
- 17beta-([(3-Dimethylamino)propyl]methylamino)androst-5-en-3beta-ol
- A)-17-[[3-(dimethylamino)propyl]methylamino]-Androst-5-en-3-ol
- UNII-EPT876J73A
- ANDROST-5-EN-3-OL, 17-((3-(DIMETHYLAMINO)PROPYL)METHYLAMINO)-, (3.BETA.,17.BETA.)-
- SCHEMBL219117
- 17-beta-((3-(Dimethylamino)propyl)methylamino)androst-5-en-3-beta-ol
- Androst-5-en-3-ol, 17-((3-(dimethylamino)propyl)methylamino)-, (3-beta,17-beta)-
- AKOS025401578
- CHEMBL1615357
- AZACOSTEROL [MI]
- DTXSID1058509
- (3Beta,17beta)-17-[[3-(dimethylamino)propyl]methylamino]-Androst-5-en-3-ol
- 20,25-Diazacholesterol
- ANDROST-5-EN-3-beta-OL, 17-beta-((3-(DIMETHYLAMINO)PROPYL)METHYLAMINO)-
- (3S,8R,9S,10R,13S,14S,17S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- AC-22386
- (3,17)-17-[[3-(dimethylamino)propyl]methylamino]-Androst-5-en-3-ol
- Androst-5-en-3-ol, 17-((3-(dimethylamino)propyl)methylamino)-, (3beta,17beta)-
- Azacosterol [INN]
- Azacosterolum [INN-Latin]
- EPT876J73A
- 313-05-3
- cent,17
- 17.BETA.-((3-(DIMETHYLAMINO)-PROPYL)METHYLAMINO)ANDROST-5-EN-3.BETA.-OL
- Q4832015
- 20,25 Diazacholesterol
- (3
- Azacosterolum
- IMD 760
-
- Inchi: 1S/C25H44N2O/c1-24-13-11-19(28)17-18(24)7-8-20-21-9-10-23(25(21,2)14-12-22(20)24)27(5)16-6-15-26(3)4/h7,19-23,28H,6,8-17H2,1-5H3/t19-,20-,21-,22-,23-,24-,25-/m0/s1
- Chiave InChI: FMTFZYKYVZBISL-HUVRVWIJSA-N
- Sorrisi: O[C@H]1CC[C@@]2(C)C(C1)=CC[C@@H]1[C@@H]2CC[C@]2(C)[C@H](CC[C@H]21)N(C)CCCN(C)C
Proprietà calcolate
- Massa esatta: 388.34500
- Massa monoisotopica: 388.345
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 28
- Conta legami ruotabili: 5
- Complessità: 601
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.7
- Superficie polare topologica: 26.7A^2
Proprietà sperimentali
- Densità: 1.04
- Punto di fusione: 146-148°
- Punto di ebollizione: 490.6°Cat760mmHg
- Punto di infiammabilità: 210.4°C
- Indice di rifrazione: 1.553
- PSA: 26.71000
- LogP: 4.56220
- Rotazione specifica: D -54.5°
313-05-3 (Androst-5-en-3-ol,17-[[3-(dimethylamino)propyl]methylamino]-, (3b,17b)-) Prodotti correlati
- 80-78-4(solanidine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso